molecular formula C17H23N3O5S B6417223 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine CAS No. 878724-48-2

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine

Cat. No.: B6417223
CAS No.: 878724-48-2
M. Wt: 381.4 g/mol
InChI Key: FJWHMEPFZJMCOI-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine is a complex organic compound that features a benzodioxole ring, a piperidine ring, and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds and strong bases or acids.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(morpholine-1-sulfonyl)piperazine
  • 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-carbonyl)piperazine

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c21-17(14-4-5-15-16(12-14)25-13-24-15)18-8-10-20(11-9-18)26(22,23)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWHMEPFZJMCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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